molecular formula C11H12BrNOS B5120032 4-(2-bromophenoxy)butyl thiocyanate

4-(2-bromophenoxy)butyl thiocyanate

Cat. No.: B5120032
M. Wt: 286.19 g/mol
InChI Key: DXBDGAVUUCSWIQ-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)butyl thiocyanate is an organic compound with the molecular formula C11H12BrNOS It is a member of the thiocyanate family, characterized by the presence of a thiocyanate group (-SCN) attached to a butyl chain, which is further connected to a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenoxy)butyl thiocyanate typically involves the reaction of 2-bromophenol with 1,4-dibromobutane in the presence of a base, followed by the substitution of the bromine atom with a thiocyanate group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental steps but may use more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)butyl thiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and a base.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

4-(2-Bromophenoxy)butyl thiocyanate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-bromophenoxy)butyl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenoxy group may also contribute to its biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)butyl thiocyanate
  • 2-(2-Bromophenoxy)ethyl thiocyanate
  • 3-(4-Bromophenoxy)propyl thiocyanate

Uniqueness

4-(2-Bromophenoxy)butyl thiocyanate is unique due to the specific positioning of the bromophenoxy and thiocyanate groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-bromophenoxy)butyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBDGAVUUCSWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCSC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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